4-Hydroxy Flecainide can be synthesized from Flecainide through various chemical reactions, particularly hydroxylation processes. It falls under the classification of organic compounds, specifically within the category of aromatic compounds due to its phenolic structure.
The synthesis of 4-Hydroxy Flecainide involves several steps, typically starting from Flecainide or its precursors.
Methods and Technical Details:
4-Hydroxy Flecainide has a distinct molecular structure that can be represented as follows:
The structural formula exhibits a phenolic hydroxyl group (-OH) attached to a fluorinated aromatic system. The presence of fluorine atoms enhances its lipophilicity and influences its biological activity.
4-Hydroxy Flecainide participates in various chemical reactions that can modify its structure and properties.
Types of Reactions:
Common Reagents and Conditions:
The mechanism by which 4-Hydroxy Flecainide exerts its pharmacological effects primarily involves the blockade of sodium channels in cardiac tissues.
Studies have shown that modifications to the Flecainide structure can alter its binding affinity to these channels, impacting its efficacy and safety profile.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound further.
4-Hydroxy Flecainide has several significant applications across various fields:
4-Hydroxy Flecainide (Chemical Name: (RS)-4-Hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) is a structurally defined organic compound with the CAS Registry Number 152171-74-9. Its molecular formula is C17H20F6N2O4, corresponding to a molecular weight of 430.34 g/mol [1] [5] [10]. This compound features a benzamide core substituted at the 4-position with a hydroxyl group (–OH) and at the 2- and 5-positions with trifluoroethoxy chains (–OCH2CF3). The piperidinylmethylamine side chain attached to the carbonyl group is retained from the parent flecainide structure [5] [8].
The critical structural distinction between flecainide and 4-Hydroxy Flecainide lies in the addition of a hydroxyl group at the para position of the benzene ring. Flecainide itself (C17H20F6N2O3, MW 414.35) lacks this hydroxyl moiety. This modification alters the compound's polarity, evidenced by a decreased logP value compared to flecainide, which influences its pharmacokinetic behavior and analytical detectability [5] [8] [10]. The compound is typically handled as a racemic mixture due to the chiral center at the piperidine ring, though pharmacopoeial standards do not currently specify enantiomeric resolution requirements [4] [7].
Table 1: Structural and Chemical Comparison of Flecainide and 4-Hydroxy Flecainide
Property | Flecainide | 4-Hydroxy Flecainide |
---|---|---|
CAS Number | 54143-56-5 | 152171-74-9 |
Molecular Formula | C17H20F6N2O3 | C17H20F6N2O4 |
Molecular Weight | 414.35 g/mol | 430.34 g/mol |
Key Functional Groups | 2,5-bis(trifluoroethoxy)benzamide | 4-hydroxy-2,5-bis(trifluoroethoxy)benzamide |
IUPAC Name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | (RS)-4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Chirality | Chiral center at piperidine | Chiral center at piperidine |
Metabolic Pathway
4-Hydroxy Flecainide is a significant oxidative metabolite of the antiarrhythmic drug flecainide, formed primarily via hepatic cytochrome P450 enzymes, with CYP2D6 being the dominant isoform responsible [1] [6] [9]. The addition of the hydroxyl group increases the metabolite's hydrophilicity, facilitating renal excretion. In humans, approximately 30% of administered flecainide undergoes hepatic metabolism, with 4-Hydroxy Flecainide representing a quantitatively important metabolite detectable in plasma and urine [6] [9]. Its formation is subject to genetic polymorphism in CYP2D6 activity, leading to interindividual variability in flecainide clearance and potential implications for therapeutic drug monitoring [9].
Synthetic Impurity
During the industrial synthesis of flecainide acetate, 4-Hydroxy Flecainide arises primarily through two mechanisms:
Regulatory guidelines (e.g., European Pharmacopoeia) designate this compound as "Flecainide EP Impurity C", with strict limits on its concentration in the drug substance (typically ≤0.15% w/w) [2] [4] [7]. Its presence is monitored throughout the manufacturing process using chromatographic methods, and purification techniques like recrystallization or preparative HPLC are employed to minimize its levels due to its structural similarity to the API [4] [7].
Table 2: Characterization and Control of 4-Hydroxy Flecainide as an Impurity
Parameter | Specification | Analytical Methods |
---|---|---|
Regulatory Designation | EP Impurity C / USP Related Compound | Compendial (EP/USP) Methods |
Acceptance Limit | ≤0.15% (w/w) in Flecainide API | HPLC-UV/PDA |
Synthesis Stage of Origin | Alkylation of phenolic intermediates | In-process control (IPC) testing |
Purification Challenges | Similar polarity to flecainide | Preparative HPLC, optimized crystallization |
Stability-Indicating Properties | Detected in forced degradation studies | HPLC, LC-MS |
Characterization Documentation | COA, 1H-NMR, 13C-NMR, HPLC, MS, IR | Regulatory submission packages (DMF/ANDA) |
Pharmacological Research
As a major metabolite, 4-Hydroxy Flecainide contributes to understanding flecainide's complex mechanism of action. While historically considered less pharmacologically active than the parent compound, recent studies suggest it retains some sodium channel (Nav1.5) blocking activity, though with reduced potency [3] [9]. More significantly, research has revealed that both flecainide and its 4-hydroxy metabolite inhibit ryanodine receptor 2 (RyR2) channels in cardiac sarcoplasmic reticulum. This action reduces calcium leak during diastole, which is particularly relevant in catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition where flecainide shows therapeutic efficacy beyond sodium channel blockade [3] [9]. The metabolite's contribution to this effect remains under investigation, but its presence in vivo necessitates consideration in whole-system pharmacological models.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7